molecular formula C18H20N6O2 B5121045 N-(2-furylmethyl)-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-2-amine

N-(2-furylmethyl)-4'-methyl-2'-(4-morpholinyl)-4,5'-bipyrimidin-2-amine

Cat. No.: B5121045
M. Wt: 352.4 g/mol
InChI Key: GVPCUMKHMRFCQA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine is a complex organic compound that features a bipyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the bipyrimidine core, followed by the introduction of the furylmethyl and morpholinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bipyrimidine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine involves its interaction with specific molecular targets. The bipyrimidine core can bind to nucleic acids or proteins, potentially inhibiting their function. The furylmethyl and morpholinyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-3-(4-morpholinyl)-1-propanamine
  • N-(2-furylmethyl)-2-(4-morpholinyl)-2-thioxoacetamide
  • N-(2-furylmethyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide

Uniqueness

N-(2-furylmethyl)-4’-methyl-2’-(4-morpholinyl)-4,5’-bipyrimidin-2-amine is unique due to its specific combination of functional groups and the bipyrimidine core This structure provides distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-13-15(12-21-18(22-13)24-6-9-25-10-7-24)16-4-5-19-17(23-16)20-11-14-3-2-8-26-14/h2-5,8,12H,6-7,9-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPCUMKHMRFCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NC=C2)NCC3=CC=CO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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